![molecular formula C18H18FNO B6574619 N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide CAS No. 1091380-84-5](/img/structure/B6574619.png)
N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide (DFCPC) is a cyclic compound that has been studied for its potential applications in scientific research. It is a cyclic amide that is composed of a cyclopropane ring with a carboxamide group attached. In recent years, DFCPC has been studied for its ability to modulate cellular processes, including the expression of proteins and the activity of enzymes. Additionally, DFCPC has been found to have anti-inflammatory and analgesic effects in animal models. In
Applications De Recherche Scientifique
Pulmonary Hypertension Associated with Chronic Obstructive Pulmonary Disease (PH-COPD)
F5475-0038, also known as MK-5475, is being studied for its effects on patients with PH-COPD . The main purpose of the study is to assess the safety, pharmacokinetics (PK), changes in pulmonary vascular resistance (PVR), and changes in pulmonary blood volume (PBV) after administration .
Pulmonary Arterial Hypertension (PAH)
MK-5475 is also being studied in participants with PAH . The study is a two-part (Phase 2/Phase 3) investigation of MK-5475, an inhaled soluble guanylate cyclase stimulator . The primary hypothesis of Phase 2 is that at least one MK-5475 dose is superior to placebo in reducing pulmonary vascular resistance (PVR) from baseline at week 12 .
Inhaled Delivery
Unlike other sGC stimulators, which are administered orally, MK-5475 is formulated for inhaled delivery by a dry powder inhaler (DPI) device . This method of delivery could potentially offer advantages in terms of drug distribution and effect.
Mécanisme D'action
Target of Action
The primary target of F5475-0038 is the soluble guanylate cyclase (sGC) . sGC is an enzyme found in the smooth muscle cells of the blood vessels, and it plays a crucial role in the regulation of vascular tone, cell proliferation, and inflammation .
Mode of Action
F5475-0038 is a stimulator of sGC . It enhances the production of cyclic guanosine monophosphate (cGMP), a signaling molecule that causes relaxation of the smooth muscle cells. This leads to vasodilation, reducing the resistance to blood flow .
Biochemical Pathways
The activation of sGC and the subsequent increase in cGMP levels trigger a cascade of events within the cell. The elevated cGMP activates protein kinase G (PKG), which phosphorylates multiple targets leading to a decrease in intracellular calcium levels. This results in the relaxation of smooth muscle cells and vasodilation .
Pharmacokinetics
The pharmacokinetics of F5475-0038 have been studied in a phase 1 clinical trial . The compound is administered via a dry-powder inhaler, which allows for targeted delivery to the lungs . The study found that F5475-0038 was generally well-tolerated without systemic side effects on blood pressure or heart rate up to 24 hours post-dose .
Result of Action
The primary result of F5475-0038’s action is a reduction in pulmonary vascular resistance . The study found that treatment with inhaled single-dose F5475-0038 showed rapid and sustained reductions in pulmonary vascular resistance and increases in pulmonary blood volume .
Action Environment
The efficacy and safety of F5475-0038 can be influenced by various environmental factors. For instance, the presence of other medications, the patient’s overall health status, and specific genetic factors can all impact the compound’s action, efficacy, and stability
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO/c1-12-3-8-16(11-13(12)2)20-17(21)18(9-10-18)14-4-6-15(19)7-5-14/h3-8,11H,9-10H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBLHLVDLPVKDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2(CC2)C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.